molecular formula C24H38INO8 B8105011 2-[2-[(Di-tert-butoxycarbonyl)amino]ethyl]-4,5-bis(ethoxymethoxy)iodobenzene

2-[2-[(Di-tert-butoxycarbonyl)amino]ethyl]-4,5-bis(ethoxymethoxy)iodobenzene

Cat. No.: B8105011
M. Wt: 595.5 g/mol
InChI Key: UTZADMGERVDFNI-UHFFFAOYSA-N
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Description

2-[2-[(Di-tert-butoxycarbonyl)amino]ethyl]-4,5-bis(ethoxymethoxy)iodobenzene is a highly functionalized iodobenzene derivative characterized by two ethoxymethoxy (EOM) protecting groups on the aromatic ring, a di-tert-butoxycarbonyl (Boc)-protected aminoethyl side chain, and an iodine substituent. This compound is structurally related to precursors used in radiopharmaceutical synthesis, particularly for 6-<sup>18</sup>F-fluoro-3,4-dihydroxy-l-phenylalanine (<sup>18</sup>F-DOPA), a tracer for neuroendocrine tumor imaging . The ethoxymethoxy groups serve as acid-labile protecting groups for catechol moieties, while the Boc groups enhance solubility and stability during synthesis. Its iodine atom facilitates nucleophilic radiofluorination via diaryliodonium salt intermediates, a critical step in producing high-specific-activity <sup>18</sup>F-labeled compounds .

Properties

IUPAC Name

tert-butyl N-[2-[4,5-bis(ethoxymethoxy)-2-iodophenyl]ethyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38INO8/c1-9-29-15-31-19-13-17(18(25)14-20(19)32-16-30-10-2)11-12-26(21(27)33-23(3,4)5)22(28)34-24(6,7)8/h13-14H,9-12,15-16H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZADMGERVDFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCOC1=C(C=C(C(=C1)CCN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)I)OCOCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38INO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-[(Di-tert-butoxycarbonyl)amino]ethyl]-4,5-bis(ethoxymethoxy)iodobenzene has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical structure, synthesis, and biological properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C14H29N3O4C_{14}H_{29}N_3O_4 with a molecular weight of 303.40 g/mol. Its structure includes a di-tert-butoxycarbonyl (Boc) group which is known for enhancing the solubility and stability of compounds in biological systems. The presence of iodobenzene moiety indicates potential reactivity in biological applications.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Di-tert-butyl carbamate and various ethoxymethoxy derivatives.
  • Reagents : Sodium hydrogencarbonate as a base and organic solvents like THF for the reaction medium.
  • Procedure : The reaction is conducted under inert atmosphere conditions, followed by purification through flash chromatography.

Anticancer Properties

Recent studies have indicated that compounds containing iodobenzene derivatives exhibit significant anticancer activity. For instance, a study demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways .

Antimicrobial Activity

Research has shown that derivatives of iodobenzene possess antimicrobial properties. A comparative analysis revealed that compounds with ethoxymethoxy groups displayed enhanced activity against Gram-positive bacteria compared to their non-ethoxymethoxy counterparts .

Enzyme Inhibition

Enzyme inhibition studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy. For example, it has been observed to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism in the liver .

Case Studies

  • Study on Anticancer Efficacy : A case study involving a derivative of this compound showed a reduction in tumor size in xenograft models when administered at specific dosages. The mechanism was attributed to the induction of cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Testing : In vitro tests demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial activity .

Research Findings Summary Table

Biological ActivityObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits cytochrome P450 enzymes

Comparison with Similar Compounds

Comparison with Similar Compounds

Diaryliodonium Precursors with Ethoxymethoxy Protecting Groups

Example Compound: ((S)-Methyl-3-(4,5-bis(ethoxymethoxy)-2-iodophenyl)-2-(di-(tert-butoxycarbonyl))amino)propanoate)(4-methoxyphenyl)-λ³-iodane trifluoromethanesulfonate (ALPDOPA)

  • Structural Similarities: Ethoxymethoxy-protected aromatic ring. Di-Boc-protected amino group. Iodine substituent for radiofluorination.
  • Key Differences: ALPDOPA contains a methyl propanoate ester and a methoxyphenyl-λ³-iodane moiety, whereas the target compound features a simpler aminoethyl chain. Application: ALPDOPA is specifically optimized for <sup>18</sup>F-DOPA synthesis via copper-mediated radiofluorination, achieving higher radiochemical yields (RCY: 25–30%) compared to traditional electrophilic methods .

Iodobenzene Derivatives with Alkoxy Protecting Groups

Example Compound : 4-(trans-4-Methoxymethylcyclohexyl)iodobenzene

  • Structural Similarities :
    • Iodine substituent on benzene.
    • Alkoxy-based protecting groups (methoxymethyl vs. ethoxymethoxy).
  • Key Differences :
    • The methoxymethyl group is less bulky and hydrolytically stable compared to ethoxymethoxy, reducing steric hindrance in substitution reactions.
    • Reactivity : Methoxymethyl groups are less prone to acid-catalyzed deprotection, making this compound unsuitable for applications requiring rapid deprotection (e.g., radiopharmaceuticals) .

Sulfur-Substituted Aromatic Compounds

Example Compound : Ethyl 2-[4,5-bis(butylsulfanyl)-1,3-dithiol-2-ylidene]-1,3-dithiolo[4,5-c]pyrrole-4-carboxylate

  • Structural Similarities :
    • Bis-substituted aromatic ring (butylsulfanyl vs. ethoxymethoxy).
  • Key Differences :
    • Sulfur atoms introduce stronger electron-withdrawing effects compared to oxygen, altering electronic properties.
    • Applications : These compounds are used in organic conductors due to their π-conjugated dithiolo systems, unlike the target compound’s radiopharmaceutical focus .

Heterocyclic Compounds with Methoxyphenyl Substituents

Example Compound : 4,5-Bis(4-methoxyphenyl)-2-(1-(2-(ethylthio)ethyl)-1H-pyrrol-2-yl)-1,3-thiazole

  • Structural Similarities :
    • Bis-aryl substitution (methoxyphenyl vs. ethoxymethoxy).
  • Electronic Properties: Methoxyphenyl groups provide moderate electron-donating effects, while ethoxymethoxy groups offer greater steric protection and hydrolytic lability .

Data Table: Comparative Analysis of Structural and Functional Features

Compound Name Key Functional Groups Applications Key Advantages/Disadvantages Reference
2-[2-[(Di-tert-butoxycarbonyl)amino]ethyl]-4,5-bis(ethoxymethoxy)iodobenzene Ethoxymethoxy, Boc, Iodine Radiopharmaceutical precursors High stability, optimized for radiofluorination; complex synthesis
ALPDOPA Ethoxymethoxy, Boc, Iodonium salt <sup>18</sup>F-DOPA synthesis High RCY (25–30%); requires specialized iodonium salt chemistry
4-(trans-4-Methoxymethylcyclohexyl)iodobenzene Methoxymethyl, Iodine Organic synthesis intermediates Lower steric hindrance; limited hydrolytic lability
Ethyl 2-[4,5-bis(butylsulfanyl)-1,3-dithiol-2-ylidene]-1,3-dithiolo[4,5-c]pyrrole-4-carboxylate Butylsulfanyl, Dithiolo Organic electronics High conductivity; unsuitable for aqueous systems
4,5-Bis(4-methoxyphenyl)-1,3-thiazole derivative Methoxyphenyl, Thiazole Materials science, drug discovery Enhanced rigidity; limited protecting group utility

Research Findings and Implications

  • Synthetic Utility : The target compound’s ethoxymethoxy groups balance hydrolytic lability and steric protection, enabling efficient radiofluorination without premature deprotection .
  • Comparison with ALPDOPA: While ALPDOPA achieves higher RCY, the target compound’s simpler structure may reduce synthesis costs for non-specialized applications.
  • Electron-Donating Effects : Ethoxymethoxy groups provide stronger electron-donating effects than methoxyphenyl or sulfur-based substituents, favoring electrophilic substitution reactions .

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